4-Bromobenzotrifluoride
Overview
Description
Synthesis Analysis
The synthesis of halogenated aromatic compounds is a topic of interest due to their applications in various fields. For instance, the synthesis of 2,4,5-trifluorobenzoic acid is reported using a continuous microflow process involving Grignard exchange and carboxylation reactions . This method could potentially be adapted for the synthesis of 4-Bromobenzotrifluoride by starting with an appropriate brominated and trifluoromethylated precursor.
Molecular Structure Analysis
The molecular structure of halogenated aromatics is influenced by the nature of the halogen atoms present. In the case of 4-halotriaroylbenzenes, the structures are dominated by C-X...O=C interactions, which are a type of halogen bonding . This suggests that in 4-Bromobenzotrifluoride, similar interactions could influence its solid-state structure.
Chemical Reactions Analysis
Halogenated aromatics participate in various chemical reactions. For example, the fluorination of 2,5-diarylthiazoles using N-fluorobenzenesulfonimide (NFSI) leads to the formation of fluorinated thiazoles . This indicates that 4-Bromobenzotrifluoride could also undergo reactions with NFSI to introduce additional fluorine atoms or to replace the bromine atom with fluorine.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated aromatics can be significantly altered by the introduction of halogen atoms. Halogenated derivatives of (dibenzoylmethanato)boron difluoride show red-shifted absorption and fluorescence maxima compared to the unsubstituted compound . This suggests that the presence of bromine and trifluoromethyl groups in 4-Bromobenzotrifluoride would likely affect its optical properties. Additionally, the synthesis of 4-alkoxy-2-hydroxy-3,5,6-trifluorobenzoic acids demonstrates the potential for creating a diverse array of halogenated aromatic compounds with varying properties .
Scientific Research Applications
Relay Propagation of Steric Pressure
4-Bromobenzotrifluoride (BBTF) is examined for its role in the unique relay propagation of crowding, where the trifluoromethyl group acts as both an emitter and transmitter of steric pressure. This feature is pivotal in understanding the reactivity and interaction of such compounds in various chemical reactions, especially those involving metalation and deprotonation processes (Schlosser et al., 2006).
Luminescent and Structural Properties in Lanthanide Complexes
The impact of halogenobenzoate ligands, including 4-bromobenzoate, on the luminescent and structural properties of lanthanide complexes has been extensively studied. These studies contribute significantly to understanding the influence of halogens on the physical chemistry and luminescence of such complexes, crucial for material science and photonics (Monteiro et al., 2015).
Functionalization in Ionic Liquids
Research involving the chemical functionalization of glassy carbon electrodes with 4-bromobenzene diazonium salts in ionic liquids provides insights into the development of advanced materials and electrochemical applications. This study is particularly relevant for the creation of amine-terminated carbon surfaces with potential uses in sensors and electronic devices (Actis et al., 2008).
Halogen Bonding in Structural Determination
The structural importance of halogen bonding, including X...O=C vs. X...X interactions, has been explored using 4-bromotribenzoylbenzene. Understanding these interactions is crucial for the development of molecular materials and pharmaceuticals (Pigge et al., 2006).
Stereochemical Outcomes in McMurry Coupling
The stereochemical outcome of McMurry coupling using 4-bromoacetophenone has been examined, providing valuable insights into the behavior of bromobenzene derivatives in such reactions. This information is vital for organic synthesis and pharmaceutical chemistry (Daik et al., 1998).
Microbial Degradation of Bromobenzoates
4-Bromobenzoate degradation by microorganisms like Alcaligenes denitrificans has been studied, highlighting the biological interactions and potential environmental implications of bromobenzoates. These findings are significant for bioremediation and environmental chemistry (van den Tweel et al., 1987).
Safety And Hazards
4-Bromobenzotrifluoride is a flammable liquid and vapor . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, avoiding inhalation of vapor or mist, keeping away from sources of ignition, and storing in a cool, dry place .
properties
IUPAC Name |
1-bromo-4-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3/c8-6-3-1-5(2-4-6)7(9,10)11/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQSXGGDTHANLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059950 | |
Record name | Benzene, 1-bromo-4-(trifluoromethyl)- | |
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Molecular Weight |
225.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with an aromatic odor; [Alfa Aesar MSDS] | |
Record name | 4-Bromobenzotrifluoride | |
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Product Name |
4-Bromobenzotrifluoride | |
CAS RN |
402-43-7 | |
Record name | 1-Bromo-4-(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=402-43-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Benzene, 1-bromo-4-(trifluoromethyl)- | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000402437 | |
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Record name | Benzene, 1-bromo-4-(trifluoromethyl)- | |
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Record name | Benzene, 1-bromo-4-(trifluoromethyl)- | |
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URL | https://comptox.epa.gov/dashboard/DTXSID0059950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-α,α,α-trifluorotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.313 | |
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Record name | 4-Bromobenzotrifluoride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q96KAT73BD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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